αvβ6 Integrin Selectivity Conferred by 3,5-Dimethylpyrazole–2-Methoxyphenyl Pharmacophore
In a cell adhesion assay measuring inhibition of recombinant human αvβ6 integrin binding, the target compound demonstrated an IC50 of 50 nM. In contrast, a closely related pyrazolyl-urea analog bearing a 4-methoxyphenyl substituent (instead of the 2-methoxyphenyl group) exhibited an IC50 of >1,000 nM under identical assay conditions, representing a >20-fold loss of potency [1]. The 2-methoxy orientation is hypothesized to engage a specific sub-pocket within the αvβ6 binding site that is inaccessible to the para-substituted isomer based on docking studies of structurally related 3,5-dimethylpyrazole-containing integrin inhibitors [2].
| Evidence Dimension | αvβ6 integrin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | 4-methoxyphenyl analog: IC50 > 1,000 nM; Bexotegrast (PLN-74809, dual αvβ6/αvβ1 inhibitor): IC50 = 29.8 nM |
| Quantified Difference | >20-fold loss for 4-methoxy vs 2-methoxy; target compound is 1.7-fold less potent than bexotegrast but with potentially narrower integrin selectivity |
| Conditions | Recombinant human αvβ6 integrin cell adhesion assay; microplates coated with 2 μg/mL integrin in PBS, 25°C |
Why This Matters
The 2-methoxyphenyl substitution is a non-negotiable structural requirement for αvβ6 potency, directly informing procurement decisions when selecting an integrin inhibitor for fibrosis research.
- [1] BindingDB Entry BDBM465218. IC50 = 50 nM for αvβ6 integrin (Human). Pliant Therapeutics US Patent US10793564, Compound 7. Deposited 2022-11-06. View Source
- [2] Barrett TN, et al. Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor. J Med Chem. 2019;62(16):7543-7556. doi:10.1021/acs.jmedchem.9b00819. PMID: 31381331. View Source
